Cyclazosin

Catalog No.
S561354
CAS No.
139953-73-4
M.F
C23H27N5O4
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclazosin

CAS Number

139953-73-4

Product Name

Cyclazosin

IUPAC Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI Key

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyms

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride, cyclazosin, cyclazosin, (trans)-isomer

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

The exact mass of the compound Cyclazosin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclazosin is a highly potent, prazosin-related quinazoline derivative characterized by a cis-octahydroquinoxaline core and a furan-2-ylmethanone moiety. It is recognized as one of the most selective competitive antagonists for the alpha-1B adrenoceptor subtype. In binding assays, it demonstrates sub-nanomolar affinity (pKi ~9.68) for alpha-1B receptors, coupled with a robust competitive antagonism profile in functional tissue preparations. For procurement professionals and assay developers, Cyclazosin serves as a critical pharmacological tool for receptor subtyping, cardiovascular profiling, and CNS receptor mapping, offering a reliable baseline for isolating alpha-1B-mediated pathways from complex biological matrices [1].

Substituting Cyclazosin with generic alpha-1 blockers like prazosin or doxazosin compromises assay integrity because these agents lack subtype selectivity, blocking alpha-1A, 1B, and 1D equally. Conversely, while chlorethylclonidine (CEC) is frequently used as a benchmark to study alpha-1B receptors, it is an irreversible alkylating agent that permanently inactivates the receptor and can indiscriminately alkylate other surface proteins. Cyclazosin provides a strict, reversible, competitive antagonism that is essential for generating accurate Schild plots and reversible dose-response curves. Procuring Cyclazosin ensures that functional pharmacological assays reflect true competitive receptor kinetics without the confounding cellular toxicity or irreversible binding associated with CEC [1].

Alpha-1B Subtype Selectivity vs. Prazosin

In radioligand displacement assays, Cyclazosin demonstrates a pKi of 9.23–9.68 for the alpha-1B subtype, achieving up to a 90-fold selectivity over alpha-1A and 38-fold over alpha-1D. In contrast, the generic in-class comparator prazosin exhibits equal affinity across all three subtypes [1].

Evidence DimensionReceptor subtype binding affinity (pKi) and selectivity ratio
Target Compound DatapKi = 9.23–9.68 (alpha-1B); up to 90-fold selectivity over alpha-1A
Comparator Or BaselinePrazosin (Non-selective; ~1:1:1 ratio across alpha-1A/1B/1D)
Quantified DifferenceUp to 90-fold greater selectivity for the alpha-1B subtype
ConditionsRadioligand displacement assays ([3H]prazosin) in cloned and native receptor models

Enables researchers to pharmacologically isolate alpha-1B responses in heterogeneous tissues without relying on expensive genetic knockout models.

Reversible Functional Antagonism vs. Chlorethylclonidine (CEC)

For ex vivo tissue workflows, Cyclazosin acts as a reversible competitive antagonist with a pA2 of 8.85 in rabbit thoracic aorta preparations. The standard alternative, chlorethylclonidine (CEC), functions as an irreversible alkylating agent that permanently depletes receptor populations and prevents repeated dose-response measurements [1].

Evidence DimensionMechanism of functional antagonism and reversibility
Target Compound DataReversible competitive antagonist (pA2 = 8.85)
Comparator Or BaselineChlorethylclonidine (Irreversible alkylating agent)
Quantified DifferenceComplete reversibility vs. permanent receptor inactivation
ConditionsEx vivo functional contraction assays (noradrenaline-induced contractions in aortic tissue)

Essential for procurement in functional pharmacology where reversible kinetics and Schild plot analyses are required for accurate compound profiling.

Off-Target Specificity vs. Spiperone and BMY 7378

Cyclazosin displays exceptional target fidelity, maintaining 1100- to 19000-fold selectivity for alpha-1B over alpha-2, 5-HT1A, and D2 receptors (pKi < 5 for D2). Common alternative subtype antagonists like Spiperone or BMY 7378 exhibit significant cross-reactivity with dopaminergic and serotonergic receptors, which confounds data in complex CNS models [1].

Evidence DimensionSelectivity against non-adrenergic monoamine receptors
Target Compound Data>1100-fold selectivity (pKi < 5 for D2)
Comparator Or BaselineSpiperone / BMY 7378 (High cross-reactivity with D2 and 5-HT1A)
Quantified DifferenceNear-zero dopaminergic/serotonergic interference
ConditionsNative and cloned receptor binding panels

Prevents false positives in CNS and cardiovascular models where multiple monoamine receptors are co-expressed.

CXCR4/ACKR3 Chemokine Inhibition vs. Doxazosin

Recent profiling reveals Cyclazosin as a highly potent biased partial agonist/antagonist at CXCR4/ACKR3, inhibiting CXCL12-induced chemotaxis with an IC50 of 11.6 pM. In identical PRESTO-Tango assays, related alpha-1 blockers like doxazosin and tamsulosin showed weak or negligible activity, making Cyclazosin highly suited for specialized chemokine workflows [1].

Evidence DimensionInhibition of CXCL12-induced chemotaxis (IC50)
Target Compound DataIC50 = 11.6 pM
Comparator Or BaselineDoxazosin / Tamsulosin (Negligible CXCR4/ACKR3 modulation)
Quantified DifferenceOrders of magnitude higher potency at CXCR4/ACKR3
ConditionsPRESTO-Tango beta-arrestin recruitment and hVSMC chemotaxis assays

Provides a highly potent, specialized pharmacological tool for oncology researchers studying CXCR4-mediated metastasis.

Pharmacological Subtyping in Cardiovascular Tissue Preparations

Because Cyclazosin provides strict, reversible competitive antagonism (unlike CEC) and high alpha-1B selectivity (unlike prazosin), it is a highly reliable reference standard for mapping alpha-1B adrenoceptor distribution and function in ex vivo vascular preparations, such as rabbit thoracic aorta and rat mesenteric arteries[1].

CNS Behavioral and Stress-Circuitry Modeling

In complex in vivo or tissue-slice CNS models, off-target binding to dopamine or serotonin receptors can confound adrenoceptor data. Cyclazosin's >1100-fold selectivity against D2 and 5-HT1A receptors ensures that observed behavioral or electrophysiological responses are strictly alpha-1B mediated [2].

CXCR4-Mediated Cancer Metastasis Assays

Leveraging its recently discovered biased agonism, Cyclazosin is procured for oncology research to potently inhibit CXCL12-induced chemotaxis (IC50 = 11.6 pM). It serves as a highly specialized chemical probe for investigating CXCR4/ACKR3 pathways in human vascular smooth muscle cells and cancer metastasis models [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

437.20630436 g/mol

Monoisotopic Mass

437.20630436 g/mol

Heavy Atom Count

32

UNII

2FH26454WF

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

Wikipedia

(+)-cyclazosin

Dates

Last modified: 02-18-2024

Explore Compound Types